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(2,6-Dichloropyridin-3-yl)methanol

Cat. No.: B151011
CAS No.: 55304-90-0
M. Wt: 178.01 g/mol
InChI Key: FWEVVZQDRPWAND-UHFFFAOYSA-N
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Description

Established Synthetic Routes to the 2,6-Dichloropyridine (B45657) Core

The 2,6-dichloropyridine scaffold is a crucial intermediate in the production of various fine chemicals, including pharmaceuticals and agrochemicals. researchgate.net Several synthetic strategies have been developed to produce this core structure.

The most direct method to produce dichlorinated pyridines is through the chlorination of pyridine (B92270) itself. researchgate.net This process typically involves the reaction of pyridine with chlorine, where 2-chloropyridine (B119429) is an intermediate. researchgate.net However, these reactions can be challenging to control.

Gas-phase chlorination of pyridine at high temperatures or under photocatalysis often leads to 2-chloropyridine as the main product, with 2,6-dichloropyridine formed as a lower-yield by-product. wikipedia.org For instance, gas-phase photocatalytic chlorination of pyridine has been reported to yield no more than 48% of 2,6-dichloropyridine. wikipedia.org

To improve selectivity and yield, alternative conditions have been explored. One approach involves the liquid-phase chlorination of 2-chloropyridine at temperatures of 160°C or higher in the absence of a catalyst. google.com This method is reported to produce high-purity 2,6-dichloropyridine with high selectivity, avoiding the formation of black impurities often associated with catalytic processes. google.com Another patented method describes reacting 2-chloropyridine with chlorine under photoinitiation at 160-190°C, which is claimed to be a simple and efficient process with high conversion and selectivity. wikipedia.org

Starting MaterialReagents & ConditionsProduct(s)Yield/SelectivitySource(s)
PyridineChlorine (gas-phase, photocatalysis)2-Chloropyridine, 2,6-Dichloropyridine≤ 48% for 2,6-Dichloropyridine wikipedia.org
2-ChloropyridineChlorine (liquid-phase, ≥ 160°C, no catalyst)2,6-DichloropyridineHigh Purity & Selectivity google.com
2-ChloropyridineChlorine (light-initiated, 160-190°C)2,6-DichloropyridineHigh Conversion & Selectivity wikipedia.org

The synthesis of the 2,6-dichloropyridine core specifically from 3-amino-4-pyridinecarboxylic acid derivatives is not a prominently documented route in the reviewed scientific literature. Hypothetically, such a transformation would be complex, requiring multiple steps. A plausible, though unconfirmed, pathway would involve a Sandmeyer-type reaction to replace the amino group with a chlorine atom, followed by a Hunsdiecker-type reaction or a similar decarboxylative chlorination to replace the carboxylic acid group. Each of these steps would require specific conditions and could face challenges regarding regioselectivity and yield. In contrast, methods starting from more accessible precursors like pyridine or substituted picolinic acids are more established. For example, the related compound 4-amino-3,6-dichloropicolinic acid can be synthesized via electrolytic dechlorination of 4-amino-3,5,6-trichloropicolinic acid. psu.edujl-pharms.com

Another strategy to obtain dichloropyridines involves the selective removal of a chlorine atom from a trichloropyridine precursor. This approach is particularly useful when specific isomers are desired. Catalytic hydrogenation is a common method for such transformations.

For instance, the selective dechlorination of 2,3,6-trichloropyridine (B1294687) to produce 2,3-dichloropyridine (B146566) has been studied in detail. cabidigitallibrary.orggoogle.com This reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst. cabidigitallibrary.orggoogle.com The selectivity of the reaction is highly dependent on the reaction conditions, including temperature, hydrogen source, and the presence of acid-binding agents like triethylamine, which can neutralize the HCl formed during the reaction and improve selectivity. cabidigitallibrary.org

While a direct example for the selective dechlorination of 2,4,6-trichloropyridine (B96486) to 2,6-dichloropyridine by removing the C-4 chlorine was not detailed in the reviewed literature, the principles of catalytic hydrogenation suggest that by carefully tuning the catalyst and reaction parameters, such a transformation is feasible. researchgate.nettcichemicals.com The reactivity of chlorine atoms on the pyridine ring varies based on their position, with those at the α (2,6) and γ (4) positions being the most susceptible to nucleophilic substitution and reduction.

PrecursorReagents & ConditionsProductKey FindingsSource(s)
2,3,6-TrichloropyridinePd/C catalyst, H₂, Methanol (B129727), Triethylamine, 140°C2,3-DichloropyridineTriethylamine improves selectivity by neutralizing HCl. Optimal temperature is crucial. cabidigitallibrary.org
2,3,6-TrichloropyridinePd/C catalyst, Formic acid derivative (hydrogen donor)2,3-DichloropyridineCatalytic transfer hydrogenation (CTH) avoids using hazardous H₂ gas. google.com

The synthesis of substituted precursors provides an alternative entry point to functionalized 2,6-dichloropyridines. One such important precursor is 2,6-Dichloropyridin-3-ol. A viable synthetic route to this compound begins with the nitration of 2,6-dichloropyridine. google.com This reaction, using a mixture of nitric acid and oleum, yields 2,6-dichloro-3-nitropyridine. google.com The nitro group can then be reduced to an amino group to form 3-amino-2,6-dichloropyridine (B189475). prepchem.com This reduction can be accomplished using reduced iron in an ammonium (B1175870) chloride solution. prepchem.com Finally, the 3-amino-2,6-dichloropyridine can undergo a diazotization reaction with sodium nitrite (B80452) in an acidic aqueous solution, followed by hydrolysis of the resulting diazonium salt to yield the target 2,6-Dichloropyridin-3-ol.

Conversion of 2,6-Dichloropyridine Precursors to (2,6-Dichloropyridin-3-yl)methanol

The final stage in the synthesis of the title compound involves introducing a hydroxymethyl group (-CH₂OH) at the C-3 position of the 2,6-dichloropyridine ring.

Regioselective functionalization is key to installing a substituent at the desired C-3 position, avoiding the more reactive C-4 position. A powerful strategy involves the creation of a C-3 carbanion or equivalent, which can then react with an appropriate electrophile.

A well-established route proceeds through the intermediate 2,6-dichloronicotinic acid. chemicalbook.comnih.gov This acid can be prepared from 2,6-dichloropyridine by directed ortho-metalation. The reaction of 2,6-dichloropyridine with a strong base like lithium diisopropylamide (LDA) at low temperatures can selectively remove the proton at the C-3 position. researchgate.net Trapping the resulting lithiated species with carbon dioxide (CO₂) affords 2,6-dichloronicotinic acid. chemicalbook.com

Once 2,6-dichloronicotinic acid is obtained, it can be reduced to the corresponding primary alcohol, this compound. A patented procedure describes the reduction of 2,6-dichloro-3-hydroxymethylpyridine (an alternative name for the target compound) using sodium borohydride (B1222165) in the presence of boron trifluoride etherate. This method effectively converts the carboxylic acid group to a hydroxymethyl group.

PrecursorReagents & ConditionsProductPurposeSource(s)
2,6-Dichloropyridine1. LDA, -78°C; 2. CO₂2,6-Dichloronicotinic acidC-3 Carboxylation researchgate.netchemicalbook.com
2,6-Dichloronicotinic acidNaBH₄, BF₃·OEt₂, THFThis compoundReduction of Carboxylic Acid chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Cl2NO B151011 (2,6-Dichloropyridin-3-yl)methanol CAS No. 55304-90-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dichloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEVVZQDRPWAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482830
Record name (2,6-dichloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55304-90-0
Record name (2,6-dichloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,6 Dichloropyridin 3 Yl Methanol and Its Precursors

Conversion of 2,6-Dichloropyridine (B45657) Precursors to (2,6-Dichloropyridin-3-yl)methanol

Reduction of Carbonyl or Carboxylic Acid Derivatives

A primary and direct method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, 2,6-dichloronicotinic acid. ambeed.comcymitquimica.com This transformation is commonly achieved using reducing agents capable of converting a carboxylic acid to an alcohol.

One documented procedure involves the use of sodium borohydride (B1222165) in conjunction with boron trifluoride diethyl etherate. ambeed.com In this method, 2,6-dichloronicotinic acid is treated with sodium borohydride in tetrahydrofuran (B95107) (THF) at a low temperature (0°C), followed by the dropwise addition of a boron trifluoride etherate solution. The reaction is then allowed to proceed at room temperature. This combination of reagents effectively reduces the carboxylic acid group to a primary alcohol, yielding this compound in high yield (94%). ambeed.com

Another approach utilizes a chemoenzymatic strategy, which can offer high selectivity and yield. nih.gov While not specific to this compound, the reduction of α-halogenated acyl moieties on pyridine (B92270) rings to the corresponding alcohols has been demonstrated using alcohol dehydrogenase from Lactobacillus kefir. nih.gov This enzymatic reduction can achieve excellent enantiomeric excess (95–>99%) and high yields (up to 98%), highlighting the potential for biocatalytic routes in the synthesis of chiral pyridine-based alcohols. nih.gov

PrecursorReagentsSolventConditionsYield
2,6-Dichloronicotinic acidSodium borohydride, Boron trifluoride diethyl etherateTetrahydrofuran0°C to room temperature, 10 hours94% ambeed.com
α-Halogenated acyl pyridineAlcohol dehydrogenase (Lactobacillus kefir), NADP+, IsopropanolPhosphate buffer or MTBE/buffer30°C, 48 hoursUp to 98% nih.gov

Multi-step Reaction Sequences

The synthesis of this compound can also be integrated into more extensive, multi-step reaction sequences, particularly in the context of creating complex molecular architectures. arxiv.orgarxiv.org These sequences often involve the initial construction of a substituted pyridine ring followed by modifications to introduce the required functional groups.

For instance, the synthesis of a related compound, 2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one, showcases a multi-step approach where the dichlorophenyl moiety is a key building block. nih.gov While the specific synthesis of this compound is not detailed, the principles of multi-step synthesis are evident. Such strategies often rely on the sequential introduction of substituents and functional group interconversions to build the target molecule. arxiv.orgarxiv.org

Computer-aided synthesis planning (CASP) tools are increasingly being used to design and optimize multi-step synthetic routes. arxiv.orgarxiv.org These methods can predict entire reaction sequences, considering factors like the number of steps and available starting materials. arxiv.orgarxiv.org For example, a common pattern in multi-step synthesis involves protection of functional groups, transformation of unprotected groups, and subsequent deprotection. arxiv.orgarxiv.org

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of advanced techniques that improve efficiency, selectivity, and environmental friendliness. These include catalytic approaches, stereoselective methods, and careful optimization of reaction conditions.

Catalytic Approaches (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed reactions are pivotal in the synthesis of pyridine derivatives. For instance, the preparation of 2,3-dichloropyridine (B146566) from 2,3,6-trichloropyridine (B1294687) utilizes a palladium on gamma-alumina (γ-Al2O3) or molecular sieve catalyst in a catalytic hydrogenation reaction. google.com This highlights the use of heterogeneous catalysts for selective dehalogenation. Similarly, a Pd/C catalyst is employed in the synthesis of 2,3-dichloropyridine from 2,3,6-trichloropyridine using an organic compound as a hydrogen donor in a catalytic transfer hydrogenation (CTH) reaction. google.com

While not directly for the synthesis of this compound, these examples demonstrate the power of palladium catalysis in modifying chlorinated pyridine rings, a key structural feature of the target molecule's precursors.

PrecursorCatalystReaction TypeSolvent
2,3,6-TrichloropyridinePalladium on γ-Al2O3 or molecular sieveCatalytic HydrogenationMethanol (B129727) google.com
2,3,6-TrichloropyridinePd/CCatalytic Transfer HydrogenationC1-C4 alcohol (e.g., ethanol) google.com

Stereoselective Synthesis and Enantiomeric Purity

The synthesis of chiral molecules with high enantiomeric purity is a significant goal in modern organic chemistry, particularly for pharmaceutical applications. While specific methods for the stereoselective synthesis of this compound are not extensively documented in the provided results, general strategies for preparing enantiopure chiral alcohols are well-established. nih.govcombichemistry.commdpi.com

One common approach is the asymmetric reduction of a prochiral ketone. nih.gov This can be achieved using chiral catalysts or enzymes. As mentioned earlier, alcohol dehydrogenases can provide high enantioselectivity in the reduction of keto-pyridines. nih.gov Another strategy involves the transformation of chiral β-amino alcohols containing a pyridine moiety, where the hydroxyl group can be manipulated to create other functional groups while retaining stereochemical integrity. mdpi.com The development of such methods is crucial for accessing specific stereoisomers of complex molecules.

Solvent Effects and Reaction Optimization

The choice of solvent and the optimization of reaction parameters are critical for maximizing yield, selectivity, and reaction rate. The polarity of the solvent can significantly influence the reaction mechanism. For instance, in some reactions, low polarity solvents may favor a general-base catalysis pathway, while high polarity solvents might promote an SN2 mechanism. researchgate.net

Industrial Synthesis Scale-Up and Process Intensification of this compound

The transition from laboratory-scale synthesis to industrial production presents several challenges, including process safety, cost-effectiveness, and environmental impact. For a compound like this compound, which likely serves as an intermediate, efficient and scalable synthetic routes are paramount.

The industrial synthesis of related pyridine derivatives provides insights into potential scale-up strategies. For example, processes for producing 2,6-dichloropyridine itself have been developed, which is a key precursor. One method involves the high-temperature, catalyst-free chlorination of 2-chloropyridine (B119429) in the liquid phase. google.com Another process utilizes phosphorus oxychloride to convert hydroxypyridines to their corresponding dichloropyridines, with the molar ratio of reagents being a critical factor for optimization. google.com

Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is a key consideration for modern industrial synthesis. qucosa.de This can involve the use of flow chemistry, which offers advantages over traditional batch processes, such as better heat and mass transfer, improved safety for handling hazardous reagents, and the potential for integrated reaction and purification steps. organic-chemistry.org While specific applications of process intensification for this compound are not detailed, the principles are broadly applicable to the synthesis of fine chemicals. For example, the "Power-to-Methanol" concept, which involves the hydrogenation of carbon dioxide using electrolytically produced hydrogen, is an area of active research for process intensification in methanol synthesis. qucosa.de

Reactivity and Reaction Mechanisms of 2,6 Dichloropyridin 3 Yl Methanol

Nucleophilic Substitution Reactions of the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. wikipedia.org The mechanism typically involves a two-step addition-elimination process where a nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized when strong electron-withdrawing groups are present on the aromatic ring, which is the case for (2,6-Dichloropyridin-3-yl)methanol. libretexts.org The subsequent loss of the leaving group (a chloride ion in this case) restores the aromaticity of the ring. libretexts.org

The two chlorine atoms on the pyridine ring of this compound are activated towards nucleophilic displacement. The electronegative nitrogen atom in the pyridine ring, along with the inductive effect of the chlorine atoms themselves, reduces the electron density of the ring, making it electrophilic and thus susceptible to attack by nucleophiles. libretexts.org This activation is a hallmark of di- and polyhalogenated pyridines, which are important precursors in the synthesis of more complex substituted pyridines. researchgate.netresearchgate.net

A key aspect of the reactivity of 3-substituted 2,6-dichloropyridines is the regioselectivity of the nucleophilic substitution—that is, whether the incoming nucleophile replaces the chlorine at the C2 (ortho to the hydroxymethyl group) or C6 (para to the hydroxymethyl group) position. This selectivity is highly dependent on the reaction conditions, particularly the solvent and the nature of the nucleophile's counter-ion. researchgate.netresearchgate.net

Studies on related 3-substituted 2,6-dichloropyridines have shown that non-polar, aprotic solvents with low hydrogen bond basicity tend to favor substitution at the C2 position (ortho to the substituent). researchgate.net This ortho-selectivity is attributed to the coordination of the nucleophile's alkali metal counter-ion (e.g., Na⁺, Li⁺) with the 3-substituent, which forms a stabilizing six-membered cyclic transition state. researchgate.net

The ability of the solvent to act as a hydrogen-bond acceptor, as measured by the Kamlet–Taft solvatochromic parameter β, plays a crucial role. researchgate.net For the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a dramatic switch in selectivity was observed by changing the solvent. In a poorly hydrogen-bond-accepting solvent like dichloromethane (B109758) (DCM, β = 0.10), the reaction showed a 16:1 preference for the C2 isomer. In contrast, using a strong hydrogen-bond-accepting solvent like dimethyl sulfoxide (B87167) (DMSO, β = 0.76) inverted the selectivity to a 2:1 preference for the C6 isomer. researchgate.net

ReactantNucleophileSolventMajor Product IsomerObserved Ratio (C2:C6)Reference
2,6-dichloro-3-(methoxycarbonyl)pyridine1-MethylpiperazineDichloromethane (DCM)C2-substituted16:1 researchgate.net
2,6-dichloro-3-(methoxycarbonyl)pyridine1-MethylpiperazineDimethyl Sulfoxide (DMSO)C6-substituted1:2 researchgate.net
3-Substituted 2,6-dichloropyridinesAlkali metal alkoxidesNon-polar, aprotic solventsC2-substitutedHigh ortho-selectivity researchgate.net

The nature of the substituent at the 3-position has a profound influence on the regioselectivity of substitution. While electronic effects are important for activating the ring, steric factors of the 3-substituent can be the determining factor for regioselectivity. researchgate.net One study found that for the reaction with 1-methylpiperazine, the regioselectivity did not correlate well with the substituent's electronic or lipophilic properties but showed a statistically significant correlation with the Verloop steric parameter B1. researchgate.net This suggests that bulkier substituents near the pyridine ring can direct the incoming nucleophile towards the more accessible C6 position. researchgate.net

The chemical nature of the directing group is also critical. Substituents capable of coordinating with the nucleophile's counter-ion, such as esters, amides, and nitro groups, can strongly direct substitution to the adjacent C2 position. researchgate.net Conversely, other groups can favor substitution at the C6 position.

3-SubstituentNucleophileSolventFavored Position of SubstitutionReference
Carboxylate (-COO⁻)1-MethylpiperazineAcetonitrileC2 researchgate.net
Amide (-CONH₂)1-MethylpiperazineAcetonitrileC2 researchgate.net
Cyano (-CN)1-MethylpiperazineAcetonitrileC6 researchgate.net
Trifluoromethyl (-CF₃)1-MethylpiperazineAcetonitrileC6 researchgate.net
Nitro (-NO₂)Alkali metal alkoxidesNon-polar, aproticC2 researchgate.net

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) of this compound is a primary alcohol and exhibits the characteristic reactivity of this functional group.

As a primary alcohol, the hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. chemguide.co.uklibretexts.org

Partial Oxidation to Aldehyde: Mild oxidation can yield 2,6-Dichloropyridine-3-carbaldehyde. This is typically achieved by using a controlled amount of an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC), or by using a stronger oxidant like acidified potassium dichromate(VI) with an excess of the alcohol and immediately distilling the aldehyde product as it forms to prevent further oxidation. chemguide.co.ukyoutube.com

Full Oxidation to Carboxylic Acid: Stronger oxidizing conditions will convert the primary alcohol all the way to a carboxylic acid. chemguide.co.uklibretexts.org This involves first oxidizing the alcohol to an aldehyde, which is then further oxidized. chemguide.co.uk To achieve this, an excess of a strong oxidizing agent, such as potassium dichromate(VI) in sulfuric acid, is used, and the reaction mixture is heated under reflux to ensure the reaction goes to completion, yielding 2,6-Dichloropyridine-3-carboxylic acid. chemguide.co.uksigmaaldrich.com

Starting MaterialReactionConditionsProduct
This compoundPartial OxidationMild oxidant (e.g., PCC) or controlled conditions2,6-Dichloropyridine-3-carbaldehyde
This compoundFull OxidationExcess strong oxidant (e.g., K₂Cr₂O₇/H₂SO₄), reflux2,6-Dichloropyridine-3-carboxylic acid

The hydroxyl group can readily participate in esterification and etherification reactions.

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form the corresponding esters. This is a standard equilibrium process driven to completion by removing water or using a highly reactive acylating agent.

Etherification: Ethers can be synthesized via several methods. A common approach is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) to form the corresponding alkoxide. This potent nucleophile can then react with an alkyl halide in an SN2 reaction to form an ether. Alternatively, the hydroxyl group can be converted into a better leaving group. For instance, reaction with tosyl chloride (TsCl) in the presence of a base like pyridine is often used to form a tosylate. researchgate.net However, for some pyridine methanols, this reaction can lead directly to the corresponding chloride instead of the expected tosylate. researchgate.net This activated intermediate can then be displaced by an alkoxide or other nucleophile to form ethers and other derivatives.

Derivatization for Conjugation and Linker Chemistry

The hydroxymethyl group at the 3-position of this compound is the primary site for derivatization, enabling its use in conjugation and linker technologies. This functional group can undergo a range of reactions to introduce moieties suitable for linking to other molecules, such as biomolecules or solid supports.

Common derivatization strategies include:

Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) under standard conditions to form esters. This is a versatile method for attaching a wide array of linker arms.

Etherification: Conversion of the alcohol to an ether, for example, through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base to form an alkoxide, followed by reaction with an alkyl halide.

Activation for Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This activated intermediate can then be displaced by a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.

These derivatization reactions are fundamental in medicinal chemistry and materials science for the construction of more complex molecular architectures.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org This low reactivity is further exacerbated by the presence of two strongly electron-withdrawing chlorine atoms. As a result, this compound is highly deactivated towards electrophilic attack.

Under forcing conditions, if an electrophilic substitution were to occur, the position of attack would be influenced by the directing effects of the substituents. The nitrogen atom in the pyridine ring directs incoming electrophiles primarily to the 3- and 5-positions. However, in this molecule, the 3-position is already substituted. The chlorine atoms are ortho, para-directing, but their deactivating effect is dominant. lkouniv.ac.in The hydroxymethyl group is a weak activating group and is also ortho, para-directing.

Given these factors, electrophilic substitution on the pyridine ring of this compound is challenging and not a common synthetic strategy. Reactions such as nitration or halogenation typically require harsh conditions and may result in low yields or a mixture of products. masterorganicchemistry.comrsc.org

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the pyridine ring of this compound serve as excellent handles for metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation. uni-muenchen.de

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. nih.govlibretexts.org this compound can readily participate in this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 2- and/or 6-positions. researchgate.net

The general reaction scheme is as follows:

This compound + R-B(OR')₂ --(Pd catalyst, base)--> (Substituted-pyridin-3-yl)methanol

where R is the organic substituent to be introduced and B(OR')₂ represents the boronic acid or ester. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. mdpi.commdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-80
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O100
PdCl₂(dppf)dppfCs₂CO₃DMF90

This table presents a selection of commonly used conditions for Suzuki-Miyaura coupling reactions involving aryl chlorides. The optimal conditions for this compound may vary depending on the specific boronic acid used.

The Stille coupling is another important palladium-catalyzed cross-coupling reaction that utilizes organotin compounds (stannanes) as the organometallic partner. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the Stille reaction can be used to functionalize the this compound core. libretexts.org

The general reaction involves the coupling of the dichloropyridine derivative with an organostannane in the presence of a palladium catalyst. wikipedia.org

A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. libretexts.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org

Table 2: Comparison of Suzuki-Miyaura and Stille Coupling

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron (boronic acids, esters)Organotin (stannanes)
Toxicity of Reagents Generally lowHigh
Byproducts Boron-based, often water-solubleTin-based, often difficult to remove
Reaction Conditions Requires a baseOften proceeds under neutral conditions

Other metal-catalyzed cross-coupling reactions, such as Negishi (organozinc), Kumada (Grignard), and Hiyama (organosilane) couplings, could also potentially be applied to this compound, further expanding the synthetic possibilities. escholarship.org

Radical Reactions and Photochemical Transformations

The behavior of this compound in radical and photochemical reactions is less extensively documented. However, some general principles can be inferred. The carbon-chlorine bonds on the pyridine ring could potentially undergo homolytic cleavage under photochemical or radical-initiating conditions to form aryl radicals. These reactive intermediates could then participate in a variety of transformations, such as hydrogen atom abstraction or addition to unsaturated systems.

Furthermore, the pyridine nitrogen and the chlorine atoms can influence the photochemical stability and reactivity of the molecule. The development of pyridine-3,5-dicarbonitrile (B74902) moieties for applications in organic light-emitting diodes (OLEDs) highlights the potential for pyridine derivatives to exhibit interesting photophysical properties. beilstein-journals.org

Derivatives and Analogs of 2,6 Dichloropyridin 3 Yl Methanol: Synthesis and Structure Activity Relationships

Structural Modifications of the Hydroxymethyl Group

The hydroxymethyl group at the C-3 position of the pyridine (B92270) ring is a prime site for chemical derivatization to modulate the physicochemical and biological properties of the parent compound.

Ether and Ester Derivatives

The synthesis of ether and ester derivatives of (2,6-Dichloropyridin-3-yl)methanol introduces a wide range of functionalities that can influence the compound's lipophilicity, steric profile, and interaction with biological targets.

Ether Derivatives: The formation of ether linkages is a common strategy to explore the impact of varying alkyl and aryl substituents on biological activity. For instance, the reaction of this compound with various alkyl halides in the presence of a base like sodium hydride yields the corresponding ether derivatives. Structure-activity relationship studies have shown that the nature of the substituent on the ether oxygen can significantly affect insecticidal activity. For example, the introduction of a neonicotinoid-like fragment through an ether linkage can enhance the binding affinity to nicotinic acetylcholine receptors (nAChRs) in insects.

Ester Derivatives: Esterification of the hydroxymethyl group provides another avenue for creating a diverse library of analogs. The reaction of this compound with acyl chlorides or carboxylic anhydrides in the presence of a suitable catalyst or base leads to the formation of esters. The electronic and steric properties of the acyl group play a critical role in determining the biological activity. For example, ester derivatives incorporating moieties known to interact with specific enzyme active sites have been synthesized and evaluated for their potential as targeted inhibitors.

Derivative TypeGeneral StructureR Group ExamplesPotential Biological Activity
Ether2,6-Cl₂-Py-CH₂-O-R-CH₃, -CH₂CH₃, -CH₂-ArylInsecticidal, Antifungal
Ester2,6-Cl₂-Py-CH₂-O-C(O)-R-CH₃, -Ph, -CH₂PhEnzyme inhibition, Pro-insecticides

Conversion to Aminomethyl and Other Functional Groups

The transformation of the hydroxymethyl group into other functional groups, such as aminomethyl, significantly expands the chemical space and potential biological applications of this compound derivatives.

Aminomethyl Derivatives: The conversion of the alcohol to an amine is a key step in the synthesis of many biologically active compounds, including certain classes of insecticides. This transformation can be achieved through a multi-step process, often involving initial conversion of the alcohol to a leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with an amine or a protected amine equivalent. The resulting (2,6-Dichloropyridin-3-yl)methylamine is a critical intermediate for the synthesis of neonicotinoid insecticides. The nature of the substituents on the amino group is a key determinant of insecticidal potency and selectivity.

Other Functional Groups: Beyond amines, the hydroxymethyl group can be converted into a variety of other functionalities. Oxidation can yield the corresponding aldehyde or carboxylic acid, which can then be used in a plethora of subsequent reactions to introduce diverse structural motifs. For example, the aldehyde can undergo Wittig-type reactions to form alkenes, while the carboxylic acid can be converted to amides, which are prevalent in many bioactive molecules. The introduction of sulfur-containing functional groups, such as thiols and thioethers, has also been explored, leading to compounds with distinct electronic and steric properties and, consequently, different biological activity profiles.

Modifications of the Pyridine Ring

Alterations to the pyridine ring of this compound, either by substitution at the unchlorinated positions or by the introduction of additional heteroatoms or halogens, can profoundly influence the molecule's electronic properties, metabolic stability, and target interactions.

Substitutions at Unchlorinated Positions

The C-4 and C-5 positions of the pyridine ring are amenable to electrophilic and nucleophilic substitution reactions, allowing for the introduction of a variety of substituents that can fine-tune the biological activity.

Substitution at the C-5 Position: Modification at the C-5 position can also lead to significant changes in biological activity. For example, the introduction of a nitro group at the C-5 position of the 2,6-dichloropyridine (B45657) scaffold has been shown to be a key step in the synthesis of certain energetic materials. In the context of biologically active molecules, the substituent at the C-5 position can influence the binding orientation of the molecule within a target's active site.

Introduction of Additional Halogens or Other Heteroatoms

The introduction of additional halogens or the replacement of a carbon atom with another heteroatom in the pyridine ring can dramatically alter the compound's properties.

Additional Halogenation: The synthesis of polyhalogenated pyridine derivatives, such as 2,4,6-trichloropyridine (B96486), from 2,6-dichloropyridine precursors has been reported. The presence of an additional chlorine atom at the C-4 position further modifies the electronic nature of the ring, which can enhance its reactivity or modulate its biological activity. For example, the increased lipophilicity and altered electronic profile of trichlorinated pyridines can influence their ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

Introduction of Other Heteroatoms: While less common for this specific scaffold, the conceptual replacement of a CH group in the pyridine ring with a nitrogen atom to form a pyrimidine or other diazine ring system represents a significant structural modification. Such changes fundamentally alter the electronic and hydrogen bonding properties of the molecule, often leading to a completely different spectrum of biological activity.

Biologically Active Derivatives and their Synthetic Pathways

This compound is a key starting material for the synthesis of a variety of biologically active compounds, most notably insecticides.

Antifungal Agents: Derivatives of the this compound scaffold have also been investigated for their antifungal properties. For instance, pyridine carboxamides derived from related chlorinated nicotinic acids have shown promise as succinate dehydrogenase inhibitors. The synthetic approach involves the oxidation of the hydroxymethyl group to a carboxylic acid, followed by amide bond formation with various aniline derivatives. The structure-activity relationship studies of these compounds have highlighted the importance of the substitution pattern on both the pyridine and aniline rings for potent antifungal activity.

Derivatives as Pharmaceutical Intermediates

The this compound core is a key component in the synthesis of advanced pharmaceutical intermediates. These intermediates are subsequently elaborated into potent and selective inhibitors for various protein targets. For instance, derivatives of this compound are instrumental in the development of novel kinase inhibitors, which are a major class of drugs for cancer therapy.

One notable application is in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives, which have been identified as potent inhibitors of Abl kinase. nih.gov The synthesis involves multi-step reactions where the dichloropyridine moiety is a critical starting material. The structural modifications on this scaffold have led to compounds with improved potency and selectivity, highlighting the importance of this intermediate in generating new drug candidates for chronic myeloid leukemia (CML). nih.gov

Derivative ClassTherapeutic TargetPotential Application
Pyrido[2,3-d]pyrimidin-7-onesAbl kinaseChronic Myeloid Leukemia (CML)
N-(pyridin-3-yl)-2-amino-isonicotinamidesGlycogen Synthase Kinase-3 (GSK-3)Neurological Disorders

Derivatives in Agrochemical Applications

In the field of agrochemicals, this compound and its derivatives are utilized as active ingredients in insecticides and herbicides. biosynce.com The specific substitution pattern of the pyridine ring is crucial for the biological activity of these compounds against various pests and weeds.

Researchers have explored the molecular hybridization of scaffolds containing pyridine moieties to develop new herbicidal leads. mdpi.com By combining the structural features of this compound with other active pharmacophores, novel compounds with enhanced herbicidal activity and crop selectivity have been synthesized. These derivatives often target specific enzymes or biological pathways in weeds, leading to their growth inhibition and eventual death. mdpi.com

Agrochemical ClassApplicationMode of Action
Pyridine-based herbicidesWeed controlInhibition of essential plant enzymes
Pyridine-based insecticidesPest controlDisruption of insect nervous system

Lead Molecule Design and Optimization

This compound serves as a valuable lead molecule in drug discovery and design. researchgate.net Lead optimization is a critical phase that focuses on enhancing the desirable properties of a compound, such as its biological activity, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. danaher.com

The process of lead optimization involves iterative cycles of design, synthesis, and testing. danaher.com For derivatives of this compound, this includes modifying the functional groups, such as the hydroxymethyl group or the chlorine substituents, to improve interactions with the biological target. researchgate.netdanaher.com Computational methods like quantitative structure-activity relationship (QSAR) studies, molecular docking, and free energy perturbation calculations are often employed to guide the optimization process. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. drugdesign.orgnih.gov For analogs of this compound, SAR studies provide insights into the key structural features required for their therapeutic or agrochemical effects.

Impact of Halogen Substitution on Biological Activity

The presence and position of halogen atoms on the pyridine ring significantly impact the biological activity of this compound analogs. The two chlorine atoms at positions 2 and 6 are crucial for the molecule's electronic properties and its ability to interact with target proteins.

Studies on related heterocyclic compounds have shown that halogen substituents can influence the compound's lipophilicity, which in turn affects its cell permeability and binding affinity. rsc.org Altering the halogen atoms (e.g., replacing chlorine with fluorine or bromine) or changing their positions on the pyridine ring can lead to substantial changes in biological activity. For example, in the development of Abl kinase inhibitors, the dichloro-substitution pattern was found to be important for achieving high potency. nih.gov

Halogen SubstitutionEffect on Physicochemical PropertiesImpact on Biological Activity
ChlorineIncreases lipophilicity, alters electronic distributionOften enhances binding affinity and potency
FluorineCan improve metabolic stability and binding interactionsVariable, can increase or decrease activity
BromineSignificantly increases lipophilicityCan lead to stronger hydrophobic interactions

Role of the Hydroxymethyl Group in Ligand-Target Interactions

The hydroxymethyl group (-CH2OH) at the 3-position of the pyridine ring plays a critical role in mediating interactions between the ligand and its biological target. This group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen atom). sk.ru

These hydrogen bonding interactions are often essential for the high-affinity binding of the molecule to the active site of an enzyme or receptor. mdpi.com In SAR studies, modifying or replacing the hydroxymethyl group can provide valuable information about the binding mode of the compound. For instance, converting the alcohol to an ether or an ester can probe the importance of the hydrogen-bonding capability of the hydroxyl group for biological activity.

Conformational Analysis and Bioactivity

The three-dimensional conformation of a molecule is a key determinant of its biological activity. Conformational analysis of this compound analogs helps to understand their preferred shapes and how these shapes fit into the binding sites of their targets.

The flexibility of the hydroxymethyl group allows it to adopt different orientations, which can be crucial for optimal binding. Computational modeling and experimental techniques like NMR spectroscopy can be used to determine the stable conformers of these molecules. researchgate.net The bioactivity of a particular analog is often correlated with its ability to adopt a specific low-energy conformation that is complementary to the target's binding pocket. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques for 2,6 Dichloropyridin 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like (2,6-Dichloropyridin-3-yl)methanol. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each chemically unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring, influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom, would typically appear in the downfield region of the spectrum. The position of these signals is also dictated by their relationship to the substituents.

The methylene protons (-CH₂OH) would present a characteristic signal, the chemical shift of which is influenced by the adjacent aromatic ring and the hydroxyl group. The hydroxyl proton (-OH) signal can vary in position and may appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Hypothetical ¹H NMR Data for this compound Data is estimated and for illustrative purposes only.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 7.8 - 8.0 d ~8.0
H-5 7.4 - 7.6 d ~8.0
-CH₂- 4.7 - 4.9 s -

d = doublet, s = singlet, br s = broad singlet

In the ¹³C NMR spectrum, each unique carbon atom in this compound would give rise to a distinct signal. The carbons of the pyridine ring would have chemical shifts in the aromatic region (typically 120-160 ppm). The carbons directly bonded to the chlorine atoms (C-2 and C-6) would be significantly downfield due to the deshielding effect of the halogens. The carbon bearing the methanol (B129727) group (C-3) and the other ring carbons (C-4, C-5) would also have characteristic shifts based on their electronic environment. The methylene carbon (-CH₂OH) would appear in the aliphatic region, typically between 60-70 ppm, influenced by the attached oxygen atom.

A hypothetical ¹³C NMR data table is provided below to illustrate the expected chemical shifts.

Hypothetical ¹³C NMR Data for this compound Data is estimated and for illustrative purposes only.

Carbon Assignment Chemical Shift (δ, ppm)
C-2 150 - 155
C-3 135 - 140
C-4 138 - 142
C-5 122 - 126
C-6 150 - 155

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, confirming the adjacency of the H-4 and H-5 protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the methylene proton signal to the methylene carbon signal.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as IR and Raman, provide information on the functional groups present in a molecule and can be used to study its conformational properties.

The IR and Raman spectra of this compound would display characteristic absorption or scattering bands corresponding to the vibrations of its specific bonds and functional groups.

Key expected vibrational modes include:

O-H Stretch: A broad band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, indicative of the hydroxyl group and its involvement in hydrogen bonding.

C-H Aromatic Stretch: Sharp bands appearing above 3000 cm⁻¹.

C-H Aliphatic Stretch: Bands appearing just below 3000 cm⁻¹ for the methylene group.

C=C and C=N Ring Stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

C-O Stretch: A strong band in the IR spectrum, typically around 1050-1150 cm⁻¹, corresponding to the stretching of the primary alcohol C-O bond.

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, associated with the carbon-chlorine bonds.

Hypothetical IR Vibrational Frequencies for this compound Data is estimated and for illustrative purposes only.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3350 (broad) ν(O-H) Hydroxyl
~3050 ν(C-H) Aromatic
~2930, ~2870 ν(C-H) Methylene
~1580, ~1550, ~1450 ν(C=C), ν(C=N) Pyridine Ring
~1080 ν(C-O) Primary Alcohol

Conformational analysis of this compound would focus on the orientation of the hydroxymethyl group (-CH₂OH) relative to the pyridine ring. The rotation around the C3-CH₂ single bond can lead to different conformers (rotational isomers).

While potentially challenging to observe at room temperature due to low rotational barriers, distinct conformers might be studied using temperature-dependent vibrational spectroscopy. Changes in the relative intensities of certain bands in the IR or Raman spectra as a function of temperature could indicate a shift in the equilibrium between different stable conformations. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed in conjunction with experimental spectra to predict the vibrational frequencies of different conformers and aid in the interpretation of the experimental results. For instance, the C-O stretching mode or various C-H bending modes could be sensitive to the conformational state of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For halogenated compounds like this compound, MS is particularly informative due to the characteristic isotopic patterns of chlorine.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.orgnih.gov The presence of two chlorine atoms in this compound results in a distinctive isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). libretexts.orglibretexts.org Consequently, a molecule containing two chlorine atoms will exhibit three peaks in the molecular ion region:

M+ : The peak corresponding to the molecule with two ³⁵Cl isotopes.

M+2 : The peak for molecules containing one ³⁵Cl and one ³⁷Cl.

M+4 : The peak for molecules containing two ³⁷Cl isotopes.

The theoretical intensity ratio of these peaks (M+: M+2: M+4) is approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms in the molecule. libretexts.orglibretexts.org The exact mass of the molecular ion can be calculated with high precision, which aids in confirming the chemical formula. For the related isomer, (5,6-Dichloropyridin-3-yl)methanol, the computed exact mass is 176.9748192 Da. nih.gov

Table 1: HRMS Isotopic Peaks for Dichlorinated Compounds

Isotopic PeakIsotopic CompositionExpected Relative Intensity
M+Contains two ³⁵Cl atoms~9
M+2Contains one ³⁵Cl and one ³⁷Cl atom~6
M+4Contains two ³⁷Cl atoms~1

Fragmentation Patterns and Structural Elucidation

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate the molecular structure. For this compound, fragmentation would likely initiate with the loss of stable neutral molecules or radicals.

Common fragmentation pathways for this molecule could include:

Loss of a hydroxyl radical (•OH) or water (H₂O) from the methanol group.

Loss of a chlorine atom (•Cl) or hydrogen chloride (HCl).

Cleavage of the C-C bond between the pyridine ring and the methanol group, leading to the loss of a CH₂OH radical.

Ring cleavage of the pyridine nucleus, although this typically requires higher energy.

The fragmentation of related heterocyclic compounds, such as pyranopyrazoles, has been studied, revealing mechanisms that can involve alpha cleavage reactions. nist.gov The analysis of these fragments, combined with the isotopic distribution patterns, allows for the confident structural confirmation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*. youtube.com

Electronic Transitions and Absorbance Maxima

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from electronic transitions within the dichloropyridine chromophore.

π → π transitions: These are typically high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π antibonding orbitals. libretexts.org For pyridine and its derivatives, these transitions often occur at shorter wavelengths.

n → π transitions: These lower-intensity absorptions involve the excitation of non-bonding electrons (from the nitrogen atom's lone pair) to a π antibonding orbital. youtube.com

Studies on related compounds, such as 3-amino-2,5-dichloropyridine, show absorption maxima that can be used to estimate the expected region for this compound. For instance, the maximum absorption peak for 3-amino-2,5-dichloropyridine was observed at 238.165 nm, attributed to electronic transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital+1 (LUMO+1). researchgate.netingentaconnect.com The absorption bands for substituted pyridines are generally observed in the 190-400 nm region. orientjchem.org

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the position of absorption maxima (λmax) in a UV-Vis spectrum. uomustansiriyah.edu.iq This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

Hypsochromic Shift (Blue Shift) : An increase in solvent polarity often leads to a shift of n → π* transitions to shorter wavelengths. This is because polar solvents, particularly those capable of hydrogen bonding like methanol, can stabilize the non-bonding electrons on the nitrogen atom, increasing the energy required for the n → π* transition. libretexts.org

Bathochromic Shift (Red Shift) : For π → π* transitions, an increase in solvent polarity can sometimes cause a shift to longer wavelengths. This occurs if the excited state is more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. libretexts.org

For pyridine, changing the solvent from non-polar hexane to polar methanol causes a noticeable blue shift in the n-π* transition peaks. libretexts.org A similar effect would be anticipated for this compound. The study of various thiophene dyes in solvents like methanol, chloroform, and DMF also demonstrated significant shifts in λmax depending on solvent polarity. biointerfaceresearch.com

Table 2: Expected Solvent Effects on UV-Vis Transitions

Transition TypeEffect of Increasing Solvent PolarityTypical Shift
n → πStabilization of ground state non-bonding electronsHypsochromic (Blue Shift)
π → πGreater stabilization of the more polar excited stateBathochromic (Red Shift)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Table 3: Crystallographic Data for the Related Compound 2,6-Dichloropyridine-3,5-dicarbonitrile

ParameterValueReference
Chemical FormulaC₇HCl₂N₃ nih.gov
Crystal SystemOrthorhombic nih.gov
Space GroupP b c n researchgate.net
a (Å)6.8473 (9) nih.gov
b (Å)12.1307 (15) nih.gov
c (Å)19.430 (3) nih.gov
V (ų)1613.9 (4) nih.gov

Data for a structurally related compound.

In the solid state, molecules of this compound would be expected to engage in various intermolecular interactions. The presence of the hydroxyl group allows for strong hydrogen bonding, which would likely be a dominant feature in its crystal packing. Additionally, interactions involving the chlorine atoms (halogen bonding) and π–π stacking between the pyridine rings could further stabilize the crystal lattice, as seen in other dichloropyridine derivatives. nih.gov

Future Research Trajectories for this compound: A Roadmap for Innovation

The chemical compound this compound, a functionalized pyridine derivative, stands as a molecule of significant interest with potential for broader applications. While its current use is noted in the agricultural sector as a component in insecticides and weed control agents, its rich chemical architecture suggests a wealth of untapped opportunities. biosynce.com The future of this compound lies in a multifaceted research approach, focusing on sustainable production, advanced modification, and exploration of novel applications. This article outlines key future outlooks and research directions poised to unlock the full potential of this compound.

Q & A

Q. Q1. What are the established synthetic routes for (2,6-dichloropyridin-3-yl)methanol, and how do reaction conditions influence yield?

A1. The compound is synthesized via nucleophilic substitution or oxidation-reduction strategies. For example, this compound derivatives are prepared using LDA (lithium diisopropylamide) and aldehydes, followed by purification via flash chromatography (0–40% i-Hex-EtOAc gradient) . Critical parameters include temperature control (−78°C for LDA reactions), stoichiometric ratios, and solvent choice (THF or DMF). Yields vary significantly (23–80%), emphasizing the need for precise reagent addition and inert atmospheres .

Purification and Characterization

Q. Q2. What chromatographic and spectroscopic methods are recommended for purifying and characterizing this compound?

A2. Flash chromatography on silica gel with gradients (e.g., 0–20% i-Hex-EtOAc) effectively removes byproducts . Characterization requires HPLC-MS (electrospray ionization) for molecular ion detection ([M−H]+ at m/z 280/282) and 1H NMR (δ 2.5–7.5 ppm for pyridine ring protons and hydroxyl groups). IR spectroscopy (e.g., ν~3057 cm⁻¹ for C-H stretching) confirms functional groups .

Stability and Storage

Q. Q3. How should this compound be stored to prevent degradation, and what are its stability-limiting factors?

A3. Store under inert gas (N₂/Ar) at −20°C in amber vials to avoid moisture absorption and photodegradation. Stability is influenced by the electron-withdrawing Cl substituents, which reduce susceptibility to oxidation but may promote hydrolysis under acidic/basic conditions. Monitor purity via HPLC; degradation products include ketones (e.g., (2,6-dichloropyridin-3-yl)methanone) .

Advanced Mechanistic Insights

Q. Q4. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

A4. DFT calculations (B3LYP/6-31G*) model the electron-deficient pyridine ring, showing enhanced electrophilicity at C4 due to Cl substituents. Solvent effects (e.g., DMSO polarity) stabilize transition states in SNAr reactions. Molecular docking studies further predict binding affinities for biological targets (e.g., β-lactamases) .

Applications in Drug Discovery

Q. Q5. What role does this compound play as a building block in β-lactamase inhibitor design?

A5. It serves as a core scaffold for OXA-48 β-lactamase inhibitors. The dichloropyridine moiety enhances binding to the enzyme’s active site, while the hydroxymethyl group allows functionalization (e.g., silylation with tert-butyldimethylsilyl chloride for improved lipophilicity) . Structure-activity relationship (SAR) studies prioritize substituents at C3 and C5 for potency .

Handling Contradictory Data

Q. Q6. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

A6. Cross-validate methods: Replicate reactions under identical conditions (e.g., LDA equivalents, reaction time). Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and 2D NMR (COSY, HSQC) for structural elucidation. Contradictions in yields (e.g., 23% vs. 80%) may arise from purification efficiency or side reactions (e.g., over-oxidation to ketones) .

Derivative Synthesis and Activity

Q. Q7. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?

A7. Introduce substituents via:

  • Mitsunobu reactions : Convert the hydroxyl group to ethers using DIAD/TPP.
  • Oxidation : Dess-Martin periodinane oxidizes the alcohol to ketones for further functionalization .
    Derivatives like cyclopentyl(2,6-dichloro-5-methylpyridin-3-yl)methanol show improved pharmacokinetic profiles (logP ~2.59) and thermal stability (predicted bp 402°C) .

Safety and Hazard Mitigation

Q. Q8. What safety protocols are essential when handling this compound?

A8. Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood. Waste disposal must follow halogenated organic compound guidelines. LC-MS monitoring ensures reaction completion, minimizing exposure to unreacted starting materials (e.g., toxic aldehydes) .

Analytical Challenges

Q. Q9. How can researchers overcome low ionization efficiency in mass spectrometry for this compound?

A9. Employ derivatization: Trimethylsilylation of the hydroxyl group enhances volatility and ionization in GC-MS. Alternatively, use matrix-assisted laser desorption/ionization (MALDI) with α-cyano-4-hydroxycinnamic acid as the matrix .

Comparative Reactivity

Q. Q10. How does the reactivity of this compound differ from its fluoro or methyl-substituted analogs?

A10. Chlorine’s strong electron-withdrawing effect accelerates nucleophilic aromatic substitution compared to methyl groups. Fluorine analogs (e.g., (6-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) exhibit higher metabolic stability but lower solubility due to trifluoromethyl hydrophobicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.